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molecular formula C11H8BrNO3 B8363143 Methyl 2-bromo-3-(3-cyanophenyl)-3-oxopropionate

Methyl 2-bromo-3-(3-cyanophenyl)-3-oxopropionate

Cat. No. B8363143
M. Wt: 282.09 g/mol
InChI Key: YSNOLGVYLDIALO-UHFFFAOYSA-N
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Patent
US06962935B2

Procedure details

To a solution of methyl 3-(3-cyanophenyl)-3-oxopropionate (0.91 g, 4.48 mmol) in 20 mL of carbon tetrachloride at 0° C. was added N-bromosuccinimide (0.80 g, 4.48 mmol). The resulting solution was allowed warm to 25° C. and was stirred for 2 h. The insoluble succinimide was filtered off and the solution was concentrated in vacuo to afford an oil (1.2 g, 95%) which was sufficiently pure to be used without purification. MS(H2O GC-MS) 282/284 (M+H)+.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C:9](=[O:15])[CH2:10][C:11]([O:13][CH3:14])=[O:12])[CH:6]=[CH:7][CH:8]=1)#[N:2].[Br:16]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:16][CH:10]([C:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:1]#[N:2])[CH:4]=1)=[O:15])[C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)C(CC(=O)OC)=O
Name
Quantity
0.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble succinimide was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(C(=O)OC)C(=O)C1=CC(=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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